molecular formula C4H2F3N3O2S B5419402 6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 113307-05-4

6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B5419402
CAS RN: 113307-05-4
M. Wt: 213.14 g/mol
InChI Key: XTAGAXJYRDDXOS-UHFFFAOYSA-N
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Description

The compound “6-[(trifluoromethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione” belongs to the class of 1,2,4-triazines . Triazines are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .


Synthesis Analysis

The synthesis of tri-substituted 1,3,5-triazines can be achieved from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is known for its unique physicochemical properties, which can significantly influence the properties of the molecule it’s attached to .


Chemical Reactions Analysis

Trifluoromethylation of carbon-centered radical intermediates is a significant area of research . The trifluoromethyl group can be introduced into organic molecules via radical, nucleophilic, or electrophilic modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The trifluoromethyl group is known for its unique physicochemical properties .

Future Directions

The development of new trifluoromethyl-containing compounds is a current topic of great interest . Given the unique properties of the trifluoromethyl group, it’s expected that many novel applications will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethylsulfanyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3O2S/c5-4(6,7)13-2-1(11)8-3(12)10-9-2/h(H2,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAGAXJYRDDXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=NNC(=O)N1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346360
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113307-05-4
Record name 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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